molecular formula C11H15NO2 B2606920 Methyl 2-amino-2-phenylbutanoate CAS No. 76142-47-7

Methyl 2-amino-2-phenylbutanoate

Cat. No. B2606920
CAS RN: 76142-47-7
M. Wt: 193.246
InChI Key: URYMDIRNRNJHAM-UHFFFAOYSA-N
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Description

“Methyl 2-amino-2-phenylbutanoate” is a chemical compound with the molecular formula C11H15NO2 . It is also known by its IUPAC name “methyl 2-amino-2-phenylbutanoate hydrochloride” and has a CAS Number of 118737-02-3 . It is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for “Methyl 2-amino-2-phenylbutanoate” is 1S/C11H15NO2.ClH/c1-3-11(12,10(13)14-2)9-7-5-4-6-8-9;/h4-8H,3,12H2,1-2H3;1H . This compound has a molecular weight of 229.71 and 193.24 .


Physical And Chemical Properties Analysis

“Methyl 2-amino-2-phenylbutanoate” is a powder that is stored at room temperature . It has a molecular weight of 229.71 and 193.24 . The compound’s InChI code is 1S/C11H15NO2.ClH/c1-3-11(12,10(13)14-2)9-7-5-4-6-8-9;/h4-8H,3,12H2,1-2H3;1H .

Scientific Research Applications

Computational and Spectroscopic Studies

  • Quantum Computational and Ligand-Protein Docking Studies : A study focused on 2-phenylbutanoic acid and its derivatives, including 2-amino-2-phenylbutanoate, utilized density functional theory (DFT) calculations, spectroscopic analyses, and molecular docking methods. These compounds showed potential in drug identification through ligand-protein docking, indicating their applications in drug design and discovery (Raajaraman, Sheela, & Muthu, 2019).

Synthetic Methodologies and Biological Activities

  • Synthesis of Novel Amino Esters : Research involving the synthesis of N-(α-bromoacyl)-α-amino esters, containing the valyl moiety, explored their cytotoxicity, anti-inflammatory, and antibacterial activities. These studies contribute to understanding the structural requirements for biological activity and may lead to the development of new therapeutic agents (Yancheva et al., 2015).

  • Menaquinone Biosynthesis Pathway Inhibitors : Investigation of 2-amino-4-oxo-4-phenylbutanoate derivatives led to the discovery of potent inhibitors for the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. These compounds, upon interaction with CoA, form inhibitors that suggest new avenues for anti-tubercular drug development (Li et al., 2011).

Chemical Properties and Reactions

  • Three-Component Reaction Studies : The reactions involving methyl 2,4-dioxo-4-phenylbutanoate, a close relative of the target molecule, with aromatic aldehydes and propane-1,2-diamine, underscore the chemical versatility and reactivity of these compounds. Such reactions pave the way for synthesizing complex molecules with potential pharmaceutical applications (Gein et al., 2010).

Safety And Hazards

“Methyl 2-amino-2-phenylbutanoate” has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 2-amino-2-phenylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-11(12,10(13)14-2)9-7-5-4-6-8-9/h4-8H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYMDIRNRNJHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-2-phenylbutanoate

CAS RN

76142-47-7
Record name Methyl 2-amino-2-phenylbutanoate
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